(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride
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Overview
Description
®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring and chiral center, making it an interesting subject for stereoselective synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride typically involves the use of chiral auxiliaries or catalysts to achieve the desired enantiomeric purity. One common method involves the asymmetric reduction of a pyridine derivative using a chiral catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and enantiomeric purity, often involving multiple steps of purification and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Piperidinamine dihydrochloride
- 2-Aminopyrimidine derivatives
Comparison
®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is unique due to its specific pyridine ring structure and chiral center, which confer distinct stereochemical properties and biological activities. Compared to ®-3-Piperidinamine dihydrochloride, it has a different ring system and functional groups, leading to variations in reactivity and application. Similarly, 2-Aminopyrimidine derivatives differ in their core structure and substitution patterns, resulting in different biological and chemical properties.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFEVDYCALKLE-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CN=CC=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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